molecular formula C7H4BrO2- B14158574 4-Bromobenzoate CAS No. 16449-27-7

4-Bromobenzoate

Cat. No.: B14158574
CAS No.: 16449-27-7
M. Wt: 200.01 g/mol
InChI Key: TUXYZHVUPGXXQG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a derivative of benzoic acid where a bromine atom is substituted at the para position of the benzene ring. This compound appears as white or light pink crystals and is used in various chemical applications .

Preparation Methods

4-Bromobenzoate can be synthesized through several methods. One common synthetic route involves the bromination of benzoic acid using bromine in the presence of a catalyst such as iron or iron(III) bromide . Another method includes the phase transfer catalytic synthesis where p-bromotoluene is oxidized to 4-bromobenzoic acid . Industrial production methods often involve similar processes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Bromobenzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Bromobenzoate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as an antimicrobial agent by disrupting the cell walls of bacteria and fungi . The bromine atom in the compound enhances its reactivity, allowing it to participate in various biochemical reactions.

Comparison with Similar Compounds

4-Bromobenzoate can be compared with other similar compounds such as:

    4-Iodobenzoate: Similar in structure but contains an iodine atom instead of bromine.

    4-Chlorobenzoate: Contains a chlorine atom and is used in similar synthetic applications.

    4-Fluorobenzoate: Contains a fluorine atom and is used in pharmaceuticals.

Properties

IUPAC Name

4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXYZHVUPGXXQG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrO2-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167765
Record name 4-Bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16449-27-7
Record name 4-Bromobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016449277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMOBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4PYT135BE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.